(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide
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Overview
Description
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a chloro group, a dimethoxyphenyl group, and a phenylprop-2-enamide moiety
Preparation Methods
The synthesis of (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2,5-dimethoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein kinases and other signaling molecules .
Comparison with Similar Compounds
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide can be compared with other similar compounds such as:
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamine: Similar structure but with an amine group instead of an amide.
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(2Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enol: Similar structure but with an alcohol group instead of an amide.
These comparisons highlight the unique properties of this compound, particularly its amide functionality, which plays a crucial role in its chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-13-8-9-16(22-2)15(11-13)19-17(20)14(18)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVACAXFBSWKOGR-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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